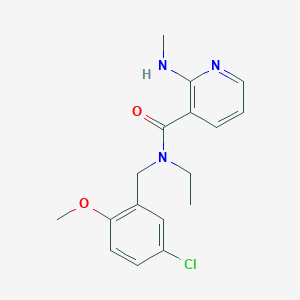![molecular formula C18H23N3O2S B5903953 N'-(3-ethylphenyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]succinamide](/img/structure/B5903953.png)
N'-(3-ethylphenyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]succinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethylphenyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]succinamide, commonly known as ETS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ETS is a succinimide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of ETS is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in the growth and proliferation of cancer cells. ETS has been found to inhibit the activity of VEGFR-2, a receptor involved in angiogenesis, as well as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
ETS has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer properties. ETS has also been found to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ETS as a research tool is its ability to selectively target cancer cells while leaving normal cells unaffected. This makes it a promising candidate for further investigation in the development of cancer therapies. However, ETS also has some limitations, including its low solubility in water and its potential toxicity at higher doses.
Zukünftige Richtungen
There are several future directions for research on ETS, including:
1. Further investigation of its mechanism of action and potential therapeutic applications in cancer treatment.
2. Development of novel drug delivery systems to improve the solubility and bioavailability of ETS.
3. Investigation of the potential use of ETS in the treatment of other diseases, such as neurodegenerative disorders.
4. Exploration of the potential use of ETS as a research tool in the study of cancer biology and other areas of scientific research.
In conclusion, ETS is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Further investigation is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
Synthesemethoden
ETS can be synthesized through a multi-step process involving the reaction of 3-ethylbenzoyl chloride with N-methyl-1,3-propanediamine, followed by the addition of thiazole-2-ethylamine and succinic anhydride. The resulting product is then purified through crystallization and recrystallization to obtain pure ETS.
Wissenschaftliche Forschungsanwendungen
ETS has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most promising areas of research is in the treatment of cancer, where ETS has been found to exhibit anti-tumor activity through the inhibition of angiogenesis and cell proliferation.
Eigenschaften
IUPAC Name |
N-(3-ethylphenyl)-N'-methyl-N'-[1-(1,3-thiazol-2-yl)ethyl]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-4-14-6-5-7-15(12-14)20-16(22)8-9-17(23)21(3)13(2)18-19-10-11-24-18/h5-7,10-13H,4,8-9H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKGTYUZTTWIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CCC(=O)N(C)C(C)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}-2-oxoethyl)phenyl]butanamide](/img/structure/B5903872.png)
![methyl 1-{2-[(2-isopropyl-2H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5903885.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N'-pyridin-3-ylethane-1,2-diamine](/img/structure/B5903893.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}ethanamine](/img/structure/B5903898.png)
![methyl 6-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}pyridine-2-carboxylate](/img/structure/B5903901.png)
![N-(1-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}pyrrolidin-3-yl)-N-ethylacetamide](/img/structure/B5903906.png)
![N-cyclopentyl-N'-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]succinamide](/img/structure/B5903914.png)
![N-1-adamantyl-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]malonamide](/img/structure/B5903928.png)
![N-[2-(dimethylamino)-2-(5-methyl-2-furyl)ethyl]-4'-hydroxybiphenyl-3-carboxamide](/img/structure/B5903936.png)
![3-(butyrylamino)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5903938.png)
![1-[3-(1H-pyrazol-1-ylmethyl)phenyl]-N-(pyridin-3-ylmethyl)-N-(3-thienylmethyl)methanamine](/img/structure/B5903946.png)
![N-[1-(1-cyclopropylethyl)-4-methyl-1H-pyrazol-5-yl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5903959.png)
![1-(2-amino-2-oxoethyl)-N-[3-(pyridin-3-ylamino)propyl]piperidine-3-carboxamide](/img/structure/B5903961.png)
